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Compound of Interest

Compound Name: SABA1

Cat. No.: B3668021

The expression of the sabA gene is intricately regulated, allowing H. pylori to adapt to the
dynamic environment of the human stomach. This regulation occurs through two primary
mechanisms:

o Phase Variation: The sabA gene contains repetitive DNA sequences, specifically a
homopolymeric thymine (poly-T) tract in the promoter region and a dinucleotide (CT) repeat
in the coding region.[1] Through a process called slipped-strand mispairing during DNA
replication, the number of these repeats can change. Variations in the length of the CT
repeat tract can shift the reading frame, leading to either a full-length, functional SabA
protein ("on" state) or a premature stop codon that results in a truncated, non-functional
protein ("off" state).[1][2] This on/off switching allows a subpopulation of bacteria to detach,
potentially evading host immune responses and contributing to chronic infection.[2]

e Transcriptional Control: The acid-responsive ArsRS two-component signal transduction
system represses the transcription of sabA.[1] Inactivation of the sensor kinase ArsS leads to
a significant, SabA-dependent increase in bacterial adherence to gastric epithelial cells,
demonstrating that this system tightly controls SabA expression in response to
environmental pH.

Functional Comparison of SabA Allelic Variants

The genetic diversity and phase variation of sabA result in significant functional differences
between H. pylori strains. While the most dramatic difference is between "on" and "off" states,
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strains expressing functional SabA also exhibit a range of binding affinities for various sialylated
glycans. This polymorphism is an inherent property of the SabA protein itself.

Experimental data from Scatchard analysis of various H. pylori strains reveals these
guantitative differences in binding affinities.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3668021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

H. pylori Strain

Ligand

Binding Affinity (M-
1)

Binding
Characteristics

sdiLex, sLex, sLea,

High affinity for a

J99 9.6 x 108 to 6.4 x 109 range of sialylated
sLn(14)
glycans.
Lower affinity for
] sialyl-lactose
sialyl-lactose 5.1 x108to 6.1 x 108
compared to other
sialylated ligands.
) Similar high-affinity
sdiLex, sLex, sLea, . '
SMI65 9.6 x 108 to 6.4 x 109 binding profile to
sLn(14) ]
strain J99.
] Lower affinity for
sialyl-lactose 5.1 x1081t0 6.1 x 108 ]
sialyl-lactose.
] Similar high-affinity
sdiLex, sLex, sLea, o ]
SMI27 9.6 x 108 t0 6.4 x 109 binding profile to
sLn(14) )
strain J99.
) Lower affinity for
sialyl-lactose 5.1 x 108 t0 6.1 x 108 ]
sialyl-lactose.
Demonstrates a
distinct binding pattern
with approximately 10-
17874 sLea 9.7 x 107 M-1 fold lower affinity for
sLea compared to
other high-affinity
strains.
Similar to strain
17875babA1A2 sLea 9.7 x 107 M-1 17874, shows a lower

affinity for sLea.

This table summarizes data from Scatchard analysis of 125I-labeled sialylated glycoconjugate

binding to various H. pylori strains. Data extracted from Aspholm M, et al. (2006).
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Signaling Pathways Modulated by SabA Adhesion

SabA-mediated binding initiates signaling cascades within host cells, contributing to the
inflammatory response and pathogenesis of H. pylori infection.

SabA-Mediated Signaling in Neutrophils

Binding of SabA to sialylated receptors on neutrophils triggers a nonopsonic activation of these
immune cells. This process is crucial for the inflammatory response seen in gastritis. The
signaling pathway involves:

» Receptor Binding: SabA on the H. pylori surface binds to sialic acid-carrying receptors on
neutrophils.

» G-Protein Activation: This binding event activates a G-protein-linked signaling pathway.

o PI3K Activation: Downstream of the G-protein, phosphatidylinositol 3-kinase (PI3K) is
activated.

o Oxidative Burst: PI3K activation leads to a potent oxidative burst, releasing reactive oxygen
species (ROS) that can cause damage to the gastric epithelium.

H. pylori Neutrophil

Binding Sialylated Receptor Activation G-Protein Activation | pj3 Induction Oxidative Burst (ROS)

Click to download full resolution via product page

Caption: SabA binding on neutrophils activates a G-protein/PI3K pathway leading to an
oxidative burst.

H. pylori-Induced Signaling in Gastric Epithelial Cells

In gastric epithelial cells, H. pylori infection activates multiple signaling pathways, including the
PI13K/Akt pathway, which is central to cell survival, proliferation, and inflammation. While the
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activation of this pathway is a concerted effect of multiple virulence factors, including OipA and
the CagA effector protein, SabA-mediated adherence is a crucial initiating step that anchors the
bacterium to the cell surface, facilitating the action of these other factors.

Gastric Epithelial Cell
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Caption: H. pylori adherence and virulence factors activate the PI3K/Akt pathway in epithelial
cells.

Experimental Protocols

Protocol 1: H. pylori Adhesion Assay to Gastric
Epithelial Cells

This protocol quantifies the adherence of different H. pylori strains to a monolayer of gastric
epithelial cells (e.g., AGS cells).

Materials:

AGS (ATCC® CRL-1739™) or other suitable gastric epithelial cell line

Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS)

Phosphate-buffered saline (PBS)

H. pylori strains of interest

Brucella agar plates with 5% sheep blood
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 Sterile water or saponin solution for cell lysis

o 24-well tissue culture plates

Methodology:

o Cell Culture: Seed AGS cells into 24-well plates at a density that allows them to reach ~90%
confluency on the day of the experiment. Culture them in RPMI 1640 with 10% FBS at 37°C
in a 5% CO2 incubator.

» Bacterial Preparation: Culture H. pylori strains on Brucella agar plates under microaerobic
conditions (5% 02, 10% CO2, 85% NZ2) for 48-72 hours. Harvest bacteria and resuspend
them in antibiotic-free RPMI 1640 medium. Adjust the bacterial density to a desired
multiplicity of infection (MOI), typically 100:1 (bacteria:AGS cells).

« Infection: Wash the confluent AGS cell monolayers twice with warm PBS to remove any
residual serum or antibiotics. Add the prepared bacterial suspension to each well.

e Co-incubation: Incubate the plates for a defined period (e.g., 3-6 hours) at 37°C under
microaerobic conditions to allow for bacterial adherence.

» Washing: After incubation, gently wash the monolayers three to five times with warm PBS to
remove any non-adherent bacteria.

e Cell Lysis: Add a cell lysis solution (e.g., 0.1% saponin in PBS or sterile distilled water) to
each well and incubate for 10-15 minutes at 37°C to lyse the AGS cells, releasing the
adherent bacteria.

e Quantification: Perform serial dilutions of the cell lysates in PBS and plate them onto
Brucella agar plates. Incubate the plates under microaerobic conditions for 3-5 days.

e Analysis: Count the colony-forming units (CFUs) on each plate to determine the number of
adherent bacteria per well. Adhesion is typically expressed as a percentage of the initial
inoculum.
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Caption: Workflow for quantifying H. pylori adherence to gastric epithelial cells.
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Protocol 2: Solid-Phase Binding Assay for SabA

This protocol measures the direct binding of H. pylori or purified SabA to immobilized sialylated
glycans.

Materials:

High-binding 96-well ELISA plates

» Sialylated glycoconjugates (e.g., sLex-albumin conjugate)

e Bovine Serum Albumin (BSA) for blocking

e PBS and PBS with 0.05% Tween 20 (PBST)

e H. pylori suspension or purified SabA protein

e Primary antibody (e.qg., anti-H. pylori rabbit polyclonal antibody)
e Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

e TMB substrate solution

e Stop solution (e.g., 2N H2S04)

Plate reader
Methodology:

o Coating: Coat the wells of a 96-well plate with the sialylated glycoconjugate (e.g., 1-5 pg/mL
in PBS) overnight at 4°C.

o Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding a
blocking buffer (e.g., 3% BSA in PBS) to each well and incubating for 1-2 hours at room
temperature.

e Binding: Wash the plate three times with PBST. Add serial dilutions of the H. pylori
suspension or purified SabA protein to the wells. Incubate for 2-3 hours at 37°C.
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e Primary Antibody: Wash the plate three times with PBST. Add the primary antibody diluted in
blocking buffer to each well and incubate for 1 hour at room temperature.

e Secondary Antibody: Wash the plate three times with PBST. Add the HRP-conjugated
secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature in
the dark.

o Detection: Wash the plate five times with PBST. Add TMB substrate to each well and
incubate until a blue color develops (typically 10-20 minutes).

e Analysis: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm
using a plate reader. The absorbance is proportional to the amount of bound bacteria or
protein. For affinity calculations, radiolabeled ligands can be used, and bound vs. free ligand
is measured and analyzed using a Scatchard plot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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